N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the acetamido and benzamide groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps involve acylation reactions to introduce the acetamido and benzamide functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the acetamido and benzamide moieties.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield corresponding alcohols .
Scientific Research Applications
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)19-18-21-16(11-24-18)14-8-5-9-15(10-14)20-17(23)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,23)(H,19,21,22) |
InChI Key |
ASVBTHOQXWKOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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